2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is a chemical compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethylsulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine typically involves the introduction of the trifluoromethylsulfanyl group to a pyridine derivative. One common method is the reaction of 2-chloro-4-methylpyridine with a trifluoromethylsulfanylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine involves its interaction with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can result in modulation of biological processes, making it a candidate for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Chloro-4-methyl-5-(trifluoromethyl)benzanilide
Uniqueness
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a chloro substituent, suggests potential biological activities that warrant detailed investigation.
The molecular formula of this compound is C7H5ClF3NS, with a molecular weight of approximately 227.64 g/mol. Its structure contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H5ClF3NS |
Molecular Weight | 227.64 g/mol |
IUPAC Name | This compound |
Physical State | Solid |
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. A study focusing on similar pyridine derivatives found that they can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Enzyme Inhibition
Pyridine derivatives are known to act as enzyme inhibitors. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders. The specific mechanism of action for this compound remains to be fully elucidated, but preliminary data suggest it may interact with key metabolic enzymes .
Anticancer Activity
Preliminary studies have suggested that some pyridine derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism is thought to involve the induction of apoptosis and the inhibition of cell proliferation. Further research is needed to determine the specific effects of this compound on cancer cells, including its potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Activity Study : A recent investigation into various pyridine derivatives demonstrated that those with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. The study noted a significant reduction in bacterial viability when treated with these compounds, highlighting their potential as novel antimicrobial agents .
- Enzyme Inhibition Research : Another study focused on the inhibition of cytochrome P450 enzymes by trifluoromethylated pyridines, revealing that these compounds can alter drug metabolism pathways. This finding suggests possible implications for drug-drug interactions when co-administered with other pharmaceuticals .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymatic Active Sites : The presence of electron-withdrawing groups such as trifluoromethyl may enhance binding affinity to target enzymes.
- Alteration of Membrane Dynamics : The lipophilic nature of the compound may enable it to integrate into cellular membranes, affecting membrane-bound enzyme activity.
Properties
Molecular Formula |
C7H5ClF3NS |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H5ClF3NS/c1-4-2-6(8)12-3-5(4)13-7(9,10)11/h2-3H,1H3 |
InChI Key |
PBEPYJBNWVYUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.